2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide
Overview
Description
“2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide” is a chemical compound with the molecular formula C13H13N3O2 . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide” was determined by elemental and spectroscopic analysis .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Scientific Research Applications
Synthesis and Characterization
These compounds are benzohydrazone derivatives, which are a kind of important Schiff base compounds . They are readily prepared by the condensation reaction between hydrazides and carbonyl-containing compounds . They have been characterized by elemental analysis, 1H and 13C NMR, and single crystal X-ray diffraction .
Crystal Structures
The crystal structures of these compounds have been determined using X-ray diffraction . The molecules of the compounds display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .
Coordination Ability
Benzohydrazone derivatives, including these compounds, have been intensively investigated in recent years for their coordination ability . This makes them potentially useful in the field of coordination chemistry.
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(15-16-13(18)7-8-14)9-12(17)11-5-3-2-4-6-11/h2-6H,7,9H2,1H3,(H,16,18)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNXYCSEWJLAGC-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/CC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328534 | |
Record name | 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide | |
CAS RN |
1086229-94-8 | |
Record name | 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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